molecular formula C12H10N2O2 B050494 2-hydroxy-N-(pyridin-3-yl)benzamide CAS No. 118623-71-5

2-hydroxy-N-(pyridin-3-yl)benzamide

Cat. No. B050494
M. Wt: 214.22 g/mol
InChI Key: CIDPBVFYISXDHA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-hydroxy-N-(pyridin-3-yl)benzamide involves the reaction of salicylic acid and 4-aminopyridine under the catalytic action of triethylamine. The reaction yields 2-hydroxy-N-(pyridin-4-yl)benzamide with a high yield under mild conditions, indicating that the synthetic route is easily controllable and suitable for producing this compound efficiently (H. Dian, 2010).

Molecular Structure Analysis

The crystal structure and molecular analysis of N-(pyridin-2-ylmethyl)benzamide derivatives reveal significant differences in the orientation of the pyridine ring with respect to the benzene ring, highlighting the compound's complex molecular geometry (G. Artheswari et al., 2019). This structural variability is crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions and Properties

N-(Pyridin-3-yl)benzamides exhibit selective inhibition of human aldosterone synthase (CYP11B2), showcasing the compound's specific chemical reactivity and potential therapeutic applications (C. Zimmer et al., 2011).

Scientific Research Applications

  • Synthesis and Chemical Properties :

    • An improved process for synthesizing 2-hydroxy-N-(pyridin-4-yl)benzamide from salicylic acid and 4-aminopyridine, examining the effects of different reaction conditions on product yield (Dian, 2010).
  • Biological and Pharmacological Applications :

    • N-(Pyridin-3-yl)benzamides are identified as selective inhibitors of human aldosterone synthase (CYP11B2), potentially relevant in treating conditions like hypertension and heart failure (Zimmer et al., 2011).
    • Evaluation of N-(3-Hydroxy-2-pyridyl) benzamides for their antibacterial activity against various bacteria, including E. coli and Staphylococcus aureus, indicating potential as antibiotic agents (Mobinikhaledi et al., 2006).
  • Chemical Reactions and Derivatives :

    • Utilization of 2-(pyridin-2-yl)aniline as a directing group in C-H amination mediated by cupric acetate, illustrating its utility in organic synthesis (Zhao et al., 2017).
  • Material Science and Catalysis :

    • Synthesis and study of ruthenium complexes of 2,2'-dithiobis[N-(2-hydroxy-naphth-3-yl)benzamides] for their catalytic and antibacterial activity, indicating potential applications in catalysis and materials science (Jhaumeer-Laulloo et al., 2004).
  • Environmental Applications :

    • Investigation of the photocatalytic degradation of pyridine, a component of 2-hydroxy-N-(pyridin-3-yl)benzamide, in water, providing insights into environmental applications (Maillard-Dupuy et al., 1994).
  • Crystal Structure Analysis :

    • Crystal structure and Hirshfeld surface analysis of N-(pyridin-2-ylmethyl)benzamide derivatives, contributing to the understanding of molecular structures in chemistry (Artheswari et al., 2019).

Future Directions

The potential of “2-hydroxy-N-(pyridin-3-yl)benzamide” as an anti-tubercular agent suggests promising future directions for research . Further studies could focus on optimizing the synthesis process, investigating the mechanism of action in more detail, and conducting more extensive safety and efficacy testing .

properties

IUPAC Name

2-hydroxy-N-pyridin-3-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c15-11-6-2-1-5-10(11)12(16)14-9-4-3-7-13-8-9/h1-8,15H,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIDPBVFYISXDHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CN=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70342060
Record name 2-hydroxy-N-(pyridin-3-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-hydroxy-N-(pyridin-3-yl)benzamide

CAS RN

118623-71-5
Record name 2-hydroxy-N-(pyridin-3-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
P Wang, Z Li, L Jiang, L Zhou… - Letters in Drug Design & …, 2019 - ingentaconnect.com
Background: SMS family plays a very important role in sphingolipids metabolism and is involved in the membrane mobility and signaling transduction. Methods: SMS2 subtype was …
Number of citations: 1 www.ingentaconnect.com
T Lu, X Zheng, F Mao, Q Cao, Q Cao, J Zhu, X Li… - European Journal of …, 2022 - Elsevier
Pseudomonas aeruginosa (P. aeruginosa) DK2 is a multidrug-resistant (MDR) gram-negative bacterial pathogen, being observed serious resistance to the ‘last-resort’ antibiotic, …
Number of citations: 3 www.sciencedirect.com
Y Li, T Huang, B Lou, D Ye, X Qi, X Li, S Hu… - European Journal of …, 2019 - Elsevier
The sphingomyelin synthase 2 (SMS2) is a potential target for pharmacological intervention in atherosclerosis. However, so far, few selective SMS2 inhibitors and their pharmacological …
Number of citations: 19 www.sciencedirect.com

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